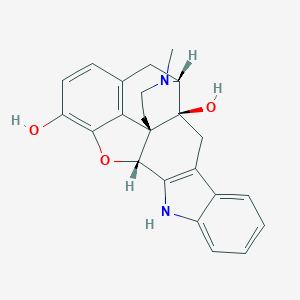
Oxymorphindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxymorphindole is a selective δ-opioid receptor agonist that has been synthesized and studied for its potential analgesic properties. It was designed under the message-address concept, originating from the message site of the δ-opioid receptor-selective antagonist NTI . This compound has shown promise in providing analgesia with reduced side effects compared to traditional opioids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxymorphindole involves the transformation of the 17-nitrogen substituent from cyclopropylmethyl to methyl . Various methods have been reported for the synthesis of indole derivatives, which are prevalent moieties in this compound. These methods include classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis of indole derivatives generally involves the use of aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .
化学反応の分析
Types of Reactions
Oxymorphindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include titanium(III) chloride, which is used in the reduction of o-nitrostyrenes to form indoles . Other reagents and conditions depend on the specific synthetic route being employed.
Major Products Formed
The major products formed from the reactions involving this compound are typically indole derivatives, which are crucial for the compound’s biological activity .
科学的研究の応用
Synergistic Effects with Loperamide
Studies have demonstrated that the combination of oxymorphindole and loperamide produces significant analgesic synergy. For instance, a study showed that this combination was 150 times more potent in reversing CFA-induced hyperalgesia compared to either drug alone when administered systemically . The interaction appears to be mediated by opioid receptors located in the peripheral nervous system, allowing for effective pain relief without CNS involvement.
Analgesic Efficacy
Research has consistently highlighted the analgesic efficacy of this compound, particularly when used in combination with other opioid agonists. The combination of loperamide and this compound has been shown to significantly reduce nociceptive responses in various animal models of pain .
Topical Applications
The topical administration of the loperamide-oxymorphindole combination has been explored as a means to provide localized pain relief. This method minimizes systemic exposure and reduces the risk of side effects associated with traditional opioid therapies .
Chronic Pain Models
In chronic pain models, such as those induced by complete Freund's adjuvant (CFA), the this compound-loperamide combination has been effective in attenuating spontaneous activity in nociceptors and reducing their sensitivity to mechanical stimuli . This suggests that this compound could play a significant role in managing chronic pain conditions.
Table: Summary of Key Research Findings on this compound
作用機序
Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of G protein-coupled receptor pathways, resulting in analgesic effects . The compound’s mechanism of action involves the modulation of nociceptive signals in the peripheral and central nervous systems .
類似化合物との比較
Similar Compounds
Similar compounds to oxymorphindole include other δ-opioid receptor agonists and indole derivatives. Some examples are:
Uniqueness
This compound is unique in its selective action on δ-opioid receptors, which allows it to provide analgesia with potentially fewer side effects compared to traditional opioids like morphine . Its combination with loperamide has shown increased potency and reduced risks for dangerous side effects .
生物活性
Oxymorphindole (OMI), chemically known as 17-methyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan, is a compound belonging to the morphinan family and is recognized for its unique pharmacological properties. This article explores the biological activity of OMI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound primarily acts as a delta-opioid receptor (DOR) agonist, which has been shown to produce significant analgesic effects. Research indicates that OMI can synergistically enhance the analgesic effects of other opioids when used in combination therapies. For instance, a study demonstrated that the combination of peripherally restricted mu-opioid receptor (MOR) agonist loperamide and OMI resulted in enhanced anti-hyperalgesia in mice, indicating a potential for effective pain management with reduced central side effects .
Table 1: Summary of Biological Activities of this compound
Research Findings
- Analgesic Efficacy : A study found that OMI significantly reduced the activity of C-fiber nociceptors expressing NaV1.8, which are crucial for transmitting pain signals. This reduction was evident both in naive mice and in those subjected to inflammatory conditions, showcasing OMI's potential for treating pain without central nervous system involvement .
- Combination Therapy Studies : Research highlighted the effectiveness of combining OMI with loperamide. In behavioral studies involving mice with induced inflammation, this combination exhibited an approximately 100-fold increase in potency compared to individual applications. The results suggest that such combinations could provide robust analgesic effects while minimizing adverse effects associated with systemic opioid administration .
- Case Studies : In clinical observations involving patients with chronic pain conditions, OMI has been noted to improve pain management outcomes when integrated into multimodal analgesic regimens. However, specific case studies detailing these observations remain limited in published literature.
Safety and Side Effects
While OMI demonstrates significant analgesic properties, its safety profile must be considered. The primary concern with opioid compounds is the risk of developing tolerance and dependence. However, studies suggest that OMI's peripheral action may mitigate some central side effects typically associated with opioid use .
特性
CAS番号 |
111469-88-6 |
|---|---|
分子式 |
C23H22N2O3 |
分子量 |
374.4 g/mol |
IUPAC名 |
(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1 |
InChIキー |
YQNZUKAKYJMEFE-LMDOGRNLSA-N |
SMILES |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
異性体SMILES |
CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
正規SMILES |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
同義語 |
oxymorphindole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















